MOTS-c, or mitochondrial open reading frame of the 12S ribosomal RNA type C, is a 16-amino acid peptide encoded by the mitochondrial genome. It plays a crucial role in cellular metabolism and homeostasis, particularly under conditions of metabolic stress. This peptide is involved in regulating nuclear gene expression and has been linked to various physiological processes, including glucose metabolism and mitochondrial function. The trifluoroacetate salt form of MOTS-c enhances its stability and solubility, making it more suitable for research and potential therapeutic applications.
MOTS-c is derived from the mitochondrial DNA, specifically from the 12S rRNA region. It is classified as a mitochondrial-derived peptide, which are short peptides that have emerged as important regulators of cellular functions. These peptides are distinct from traditional proteins due to their small size and unique coding origins, often involved in intergenomic communication between mitochondria and the nucleus .
MOTS-c can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into a peptide chain. This technique provides high purity and yields, which are essential for biological studies.
MOTS-c consists of 16 amino acids with a specific sequence that contributes to its biological activity. The peptide's structure allows it to interact with various cellular targets, facilitating its role in metabolic regulation.
MOTS-c participates in several biochemical reactions within cells. It has been shown to interact with various proteins involved in mitochondrial function and cellular signaling pathways.
MOTS-c exerts its effects primarily through two mechanisms:
MOTS-c has several promising applications in scientific research:
MOTS-c was first described in 2015 through an in silico analysis of the human mitochondrial 12S ribosomal RNA (rRNA) gene, revealing a conserved 51-base pair sORF (positions m.1343–m.1393 in the mitochondrial genome). Unlike canonical mitochondrial genes that use a specialized genetic code, MOTS-c translation employs the standard genetic code within the cytosol. This occurs because mitochondrial translation of this sORF would generate tandem stop codons ("AGA" and "AGG" function as stops in mitochondria but encode arginine under the standard code). Consequently, polyadenylated MOTS-c transcripts are exported from mitochondria for cytoplasmic translation, yielding the mature 16-amino acid peptide (sequence: Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg) [2] [4] [9].
Phylogenetic analysis demonstrates striking conservation of MOTS-c across diverse species, particularly in its N-terminal hydrophobic core (residues 8–11: Tyr-Ile-Phe-Tyr). This segment is identical in humans, mice, rats, and even Drosophila melanogaster, suggesting strong evolutionary pressure to maintain its structure and function over hundreds of millions of years. Such conservation hints at a fundamental biological role preserved from early eukaryotic evolution [1] [2] [9]. A critical single-nucleotide polymorphism (m.1382A>C) within the MOTS-c coding region results in an amino acid substitution (Lys¹⁴→Gln). This polymorphism is prevalent in Northeast Asian populations, particularly Japanese centenarians, and is associated with exceptional longevity. Functional prediction algorithms (e.g., PROVEAN) classify this substitution as potentially deleterious (score: -4.0), implying altered peptide function that may confer a survival advantage, possibly via enhanced metabolic regulation or stress resistance [8].
Table 1: Evolutionary Conservation of MOTS-c Sequence Across Species
| Species | Amino Acid Sequence (Residues 1-16) | Identity to Human MOTS-c (%) |
|---|---|---|
| Homo sapiens | MRWQEMGYIFYPRKLR | 100% |
| Mus musculus | MRWQEMGYIFYPRKLR | 100% |
| Rattus norvegicus | MRWQEMGYIFYPRKLR | 100% |
| Drosophila mel. | MKWQDMGFLFYPKKLQ | 75% |
| Danio rerio | MEWTEMGYIFYPKKLK | 69% |
Conserved residues are bolded. Asterisk () denotes stop codon position. Adapted from [1] [9].*
MOTS-c dynamically shuttles between cellular compartments, serving as a direct mitochondrial-encoded signal to the nucleus. Under basal conditions, MOTS-c primarily localizes to the mitochondrial matrix and cytoplasm. However, metabolic stressors—including glucose restriction, serum deprivation, and oxidative stress (e.g., tert-butyl hydroperoxide exposure)—trigger its rapid nuclear accumulation within 30 minutes. This translocation is transient, with levels returning to baseline within 24 hours, indicating a responsive, rather than constitutive, signaling mechanism [7].
Nuclear import requires the hydrophobic core domain (residues 8–11: Tyr-Ile-Phe-Tyr). Substitution of these residues to alanines (8AAAA11 mutant) abolishes nuclear translocation, likely by disrupting interactions with nuclear transport machinery or transcription factors. Intriguingly, the C-terminal cationic domain (¹³Arg-Lys-Leu-Arg¹⁶), resembling a classical nuclear localization signal, is dispensable for this process—its alanine substitution (13AAAA16) does not impede nuclear entry. This suggests that MOTS-c relies on protein-protein interactions facilitated by its hydrophobic core for nuclear access rather than canonical importin-mediated pathways [7].
The translocation process is mechanistically linked to 5’-Adenosine Monophosphate-activated Protein Kinase (AMPK) activation and cellular redox status. Pharmacological inhibition of AMPK or antioxidant pretreatment (e.g., N-acetylcysteine) blocks stress-induced nuclear accumulation of MOTS-c. Once inside the nucleus, MOTS-c interacts with key transcription factors, notably Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), which regulates genes containing Antioxidant Response Elements (ARE). Chromatin immunoprecipitation studies confirm MOTS-c enrichment at ARE promoters during metabolic stress, modulating the expression of cytoprotective genes involved in redox homeostasis (e.g., HMOX1, NQO1) [5] [6] [7]. This positions MOTS-c as a direct mitochondrial-encoded regulator of the nuclear genome’s adaptive stress response.
Table 2: Key Domains Governing MOTS-c Nuclear Localization and Function
| Domain | Residues | Role in Nuclear Translocation/Function | Effect of Alanine Substitution |
|---|---|---|---|
| Hydrophobic Core | 8-YIFY-11 | Essential for nuclear entry; mediates protein interactions. | Abolishes nuclear localization. |
| Cationic Tail | 13-RKLR-16 | Non-essential for nuclear entry; may influence DNA/transcription factor binding. | No effect on nuclear localization. |
| N-terminal Region | 1-MRWQEMG-7 | Role unclear; may influence mitochondrial targeting or stability. | Not fully characterized. |
MOTS-c belongs to an expanding class of Mitochondrial-Derived Peptides (MDPs) alongside Humanin and the Small Humanin-like Peptides (SHLPs 1-6). While MDPs share a mitochondrial origin and roles in stress response, MOTS-c exhibits distinct structural features and mechanisms, warranting its classification into three primary functional categories:
Metabolic Homeostasis Regulator: MOTS-c exerts systemic insulin-sensitizing and anti-obesity effects primarily by targeting skeletal muscle. It inhibits the folate cycle enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR), leading to accumulation of the purine biosynthesis intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). AICAR activates AMPK, enhancing glucose uptake via Glut4 translocation and fatty acid oxidation. This pathway underlies MOTS-c's ability to prevent high-fat-diet-induced obesity and insulin resistance in mice and reverse age-dependent metabolic decline. Its expression is significantly induced by exercise (up to 11.9-fold in human muscle) and declines with age, suggesting it mediates exercise benefits and age-related metabolic dysfunction [4] [5] [9].
Host Defense Peptide (HDP): Reflecting its bacterial evolutionary origins, MOTS-c exhibits direct antimicrobial activity. Its cationic-amphipathic structure (hydrophobic core 8YIFY11 + cationic tail 13RKLR16) enables membrane-targeting actions against pathogens. MOTS-c aggregates and permeabilizes membranes of Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus - MRSA) bacteria, disrupting membrane integrity and depleting cellular ATP. This activity is salt-sensitive and requires both hydrophobic and cationic domains, as alanine substitution in either domain ablates antibacterial effects. Crucially, MOTS-c pre-treatment of MRSA significantly improved survival in a murine peritonitis model (16.7% mortality vs. 100% in controls), validating its function as a mitochondrial-encoded innate immune effector [1].
Immunomodulatory Signal: Beyond direct antimicrobial action, MOTS-c programs innate and adaptive immune responses. In monocytes, interferon-gamma (IFNγ), lipopolysaccharide (LPS), and differentiation signals induce endogenous MOTS-c expression. During monocyte-to-macrophage differentiation, nuclear-localized MOTS-c regulates genes involved in antigen presentation and interferon signaling, generating macrophages with enhanced bacterial clearance capacity. MOTS-c also suppresses pathogenic T-cell responses in autoimmune diabetes models. It inhibits the Mechanistic Target of Rapamycin Complex 1 (mTORC1) in T cells by competitively binding Raptor, reducing glycolysis, T helper 1 (Th1) cell differentiation, and activation. This immunomodulation delays autoimmune diabetes onset in non-obese diabetic (NOD) mice and protects pancreatic β-cells from T-cell-mediated destruction [1] [10].
These roles—metabolic regulator, direct antimicrobial effector, and immunomodulator—position MOTS-c as a uniquely versatile mitochondrial-encoded peptide. Its ability to integrate metabolic and immune responses highlights mitochondria as active signaling hubs central to maintaining organismal homeostasis in the face of metabolic, infectious, and inflammatory challenges [1] [4] [10].
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